(4-Chlorophenyl) 4-nitrobenzoate
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Overview
Description
(4-Chlorophenyl) 4-nitrobenzoate is an organic compound that belongs to the class of esters It is composed of a 4-chlorophenyl group and a 4-nitrobenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl) 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 4-chlorophenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl) 4-nitrobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitro group on the benzene ring can be a site for nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under basic conditions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Products may include substituted derivatives of the original compound.
Reduction: The major product is the corresponding amine derivative.
Oxidation: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
(4-Chlorophenyl) 4-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl) 4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester linkage can undergo hydrolysis under certain conditions. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorophenyl 4-chloro-2-nitrobenzoate
- 4-Chlorophenyl 4-nitrobenzoate
- 4-Nitrophenyl 4-chlorobenzoate
Uniqueness
(4-Chlorophenyl) 4-nitrobenzoate is unique due to the presence of both a nitro group and a chlorophenyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
7511-31-1 |
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Molecular Formula |
C13H8ClNO4 |
Molecular Weight |
277.66 g/mol |
IUPAC Name |
(4-chlorophenyl) 4-nitrobenzoate |
InChI |
InChI=1S/C13H8ClNO4/c14-10-3-7-12(8-4-10)19-13(16)9-1-5-11(6-2-9)15(17)18/h1-8H |
InChI Key |
FYLVXSFYEBNIKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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